Phenazin-1-ol 10-oxide

metabolic engineering phenazine biosynthesis Pseudomonas chlororaphis

Phenazin-1-ol 10-oxide (also referenced as 1-phenazinol 10-oxide or 1-hydroxyphenazine N′10-oxide) is a mono‑N‑oxide phenazine derivative first isolated from Nocardiaceae fermentation broths as orange crystals with a melting point of 165–167 °C and characteristic UV absorption maxima at 468, 387, and 279 nm. It belongs to the phenazine‑N‑oxide subclass, which is distinguished from non‑oxidized phenazines by the presence of an N‑oxide moiety that modulates redox potential, metal‑chelation capacity, and biological target engagement.

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 14994-67-3
Cat. No. B577242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazin-1-ol 10-oxide
CAS14994-67-3
Synonyms1-Phenazinol 10-oxide
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC=CC(=O)C3=[N+]2[O-]
InChIInChI=1S/C12H8N2O2/c15-11-7-3-5-9-12(11)14(16)10-6-2-1-4-8(10)13-9/h1-7,13H
InChIKeyNEVSNWDYUXRMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazin-1-ol 10-oxide (CAS 14994-67-3): Core Chemical Identity and Source-Specific Differentiation


Phenazin-1-ol 10-oxide (also referenced as 1-phenazinol 10-oxide or 1-hydroxyphenazine N′10-oxide) is a mono‑N‑oxide phenazine derivative first isolated from Nocardiaceae fermentation broths as orange crystals with a melting point of 165–167 °C and characteristic UV absorption maxima at 468, 387, and 279 nm [1]. It belongs to the phenazine‑N‑oxide subclass, which is distinguished from non‑oxidized phenazines by the presence of an N‑oxide moiety that modulates redox potential, metal‑chelation capacity, and biological target engagement [2]. The compound is now accessible via engineered Pseudomonas chlororaphis strains, with reported fermentation titers reaching 412.5 mg L⁻¹ [3].

Why Generic Phenazine Substitution Cannot Replace Phenazin-1-ol 10-oxide in Targeted Studies


Phenazin-1-ol 10-oxide cannot be replaced by other phenazine congeners because its specific 1‑hydroxy‑10‑N‑oxide architecture is required for recognition by the dedicated N‑monooxygenase NaphzNO1, which accepts 1‑hydroxyphenazine but not the 2‑hydroxy isomer, and because its production titer, cytotoxic fingerprint, and iron‑chelation profile differ markedly from both non‑oxidized phenazines and di‑N‑oxide phenazines [1][2]. These structural features directly translate into quantifiable differences in biosynthetic yield and biological activity, making compound‑specific sourcing essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Phenazin-1-ol 10-oxide Against Its Closest Analogs


Biosynthetic Titer Compared with 1‑Hydroxyphenazine, 1‑Methoxyphenazine, and 1‑Methoxyphenazine N′10‑Oxide in the Same Engineered Host

In an isogenic Pseudomonas chlororaphis H18 background, 1‑hydroxyphenazine N′10‑oxide (target) was produced at 412.5 mg L⁻¹, which is 1.9‑fold lower than its non‑oxidized precursor 1‑hydroxyphenazine (780.1 mg L⁻¹) but 5.0‑fold higher than the further derivatized 1‑methoxyphenazine N′10‑oxide (81.8 mg L⁻¹) [1]. These values were obtained under identical fermentation conditions, enabling direct head‑to‑head assessment of the impact of N‑oxidation and subsequent methylation on volumetric productivity.

metabolic engineering phenazine biosynthesis Pseudomonas chlororaphis

N‑Monooxygenase NaphzNO1 Substrate Specificity: Exclusive Conversion of 1‑Hydroxyphenazine vs. 2‑Hydroxyphenazine

The dedicated N‑monooxygenase NaphzNO1, identified in Nocardiopsis sp. 13‑12‑13, catalyzes the N‑oxidation of 1‑hydroxyphenazine to give 1‑hydroxyphenazine N′10‑oxide, but shows no activity toward the positional isomer 2‑hydroxyphenazine [1]. In vitro enzyme assays confirmed this strict regioselectivity, indicating that the 2‑hydroxyphenazine 10‑oxide congener cannot be biosynthesized via the same enzymatic route.

enzyme specificity phenazine N‑oxidation biocatalysis

Cytotoxic Activity Against MCF‑7 and HT‑29 Cancer Cell Lines: Qualitative Differentiation from Non‑Oxidized Phenazines

1‑Hydroxyphenazine N′10‑oxide displayed substantial cytotoxic activity against human breast adenocarcinoma MCF‑7 and colorectal adenocarcinoma HT‑29 cell lines, whereas the non‑oxidized parent compound 1‑hydroxyphenazine is typically described primarily for antibacterial rather than anticancer applications [1]. Specific IC₅₀ values were not disclosed in the abstract or publicly accessible portions of the primary source, limiting this to a qualitative class‑level inference that N‑oxidation enhances cytotoxicity against these tumor lines.

cytotoxicity phenazine N‑oxide cancer cell lines

Physicochemical Differentiation: Melting Point and UV‑Vis Signature Compared with 1‑Hydroxyphenazine

Phenazin-1-ol 10-oxide (orange crystals, mp 165–167 °C) exhibits a distinct melting point and UV‑Vis spectrum (λmax 468 nm, ε 2120; 387 nm, ε 3600; 279 nm, ε 67 800) that differ from those of its non‑oxidized analog 1‑hydroxyphenazine (hemipyocyanine) [1]. The specific UV absorption pattern is consistent with the extended conjugation imparted by the N‑oxide group, providing a rapid spectroscopic QC check for identity and purity.

physicochemical characterization melting point UV‑Vis spectroscopy

Research and Industrial Application Scenarios Where Phenazin-1-ol 10-oxide Provides Measurable Advantage


Biosynthetic Pathway Engineering and Titer Benchmarking

The compound serves as a key intermediate in engineered Pseudomonas chlororaphis platforms. Its fermentation titer of 412.5 mg L⁻¹ provides a benchmark for optimizing N‑monooxygenase expression, enabling researchers to compare flux through the N‑oxidation branch relative to competing methylation pathways [1].

Regioselective Enzymatic Synthesis Studies

Because NaphzNO1 exclusively accepts 1‑hydroxyphenazine, sourcing the correct substrate eliminates failed bioconversion experiments when the goal is enzymatic N‑oxide production. The compound thus functions as both a substrate for enzyme characterization and a standard for product identification [2].

Preliminary Anticancer Screening of Phenazine‑N‑Oxide Libraries

The reported cytotoxic activity against MCF‑7 and HT‑29 cells, even in the absence of full IC₅₀ data, positions this compound as a candidate for inclusion in focused phenazine‑N‑oxide libraries aimed at identifying new anticancer leads [2].

Analytical Reference Standard for Quality Control

The well‑defined melting point (165–167 °C) and characteristic UV‑Vis absorption maxima provide a rapid, cost‑effective identity test for incoming batches, reducing the risk of using mis‑identified or degraded material in sensitive biological assays [3].

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